molecular formula C5H8O2 B3057783 1,3-Dioxolane, 4-methyl-2-methylene- CAS No. 85079-89-6

1,3-Dioxolane, 4-methyl-2-methylene-

Cat. No.: B3057783
CAS No.: 85079-89-6
M. Wt: 100.12 g/mol
InChI Key: JIUOLPMEUGECKL-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 4-methyl-2-methylene- is an organic compound with the molecular formula C₅H₈O₂ It belongs to the class of dioxolanes, which are five-membered heterocyclic compounds containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane, 4-methyl-2-methylene- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Another approach involves the use of zirconium tetrachloride (ZrCl₄) as a highly efficient and chemoselective catalyst for the acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions .

Industrial Production Methods

Industrial production of 1,3-Dioxolane, 4-methyl-2-methylene- typically involves large-scale acetalization processes using similar catalysts and reaction conditions as those used in laboratory synthesis. The continuous removal of water and the use of efficient catalysts are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 4-methyl-2-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane, 4-methyl-2-methylene- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable cyclic acetals makes it valuable as a protecting group in organic synthesis, while its cytotoxic activity against cancer cells highlights its potential in medicinal chemistry.

Properties

IUPAC Name

4-methyl-2-methylidene-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4-3-6-5(2)7-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUOLPMEUGECKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=C)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30533972
Record name 4-Methyl-2-methylidene-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30533972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85079-89-6
Record name 4-Methyl-2-methylidene-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30533972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxolane, 4-methyl-2-methylene-
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1,3-Dioxolane, 4-methyl-2-methylene-
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1,3-Dioxolane, 4-methyl-2-methylene-
Reactant of Route 4
1,3-Dioxolane, 4-methyl-2-methylene-
Reactant of Route 5
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Reactant of Route 6
1,3-Dioxolane, 4-methyl-2-methylene-

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